methyl 4-bromo-2-ethyl-3-fluorobenzoate
Description
Methyl 4-bromo-2-ethyl-3-fluorobenzoate is a substituted benzoate ester with a bromo group at position 4, an ethyl group at position 2, and a fluorine atom at position 3. Its molecular formula is C₁₀H₁₀BrFO₂, with a molecular weight of 277.09 g/mol. This compound is structurally characterized by its aromatic ring substituted with halogen (Br, F) and alkyl (ethyl) groups, which influence its reactivity and physicochemical properties. Such halogenated benzoates are commonly used as intermediates in pharmaceutical and agrochemical synthesis due to their ability to undergo nucleophilic substitution or coupling reactions .
The synthesis of analogous compounds, such as methyl 4-bromo-3-formamidobenzoate, involves substituting amino or halogenated precursors under controlled conditions .
Properties
CAS No. |
1427409-67-3 |
|---|---|
Molecular Formula |
C10H10BrFO2 |
Molecular Weight |
261.09 g/mol |
IUPAC Name |
methyl 4-bromo-2-ethyl-3-fluorobenzoate |
InChI |
InChI=1S/C10H10BrFO2/c1-3-6-7(10(13)14-2)4-5-8(11)9(6)12/h4-5H,3H2,1-2H3 |
InChI Key |
CHVZQSXLCPBZER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1F)Br)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-ethyl-3-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-ethyl-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-ethyl-3-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 4-bromo-2-ethyl-3-fluorobenzyl alcohol.
Oxidation: Formation of 4-bromo-2-ethyl-3-fluorobenzoic acid.
Scientific Research Applications
Methyl 4-bromo-2-ethyl-3-fluorobenzoate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-ethyl-3-fluorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may undergo hydrolysis by esterases to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The presence of the bromine, ethyl, and fluorine substituents can influence the compound’s reactivity and interaction with enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs include:
- Halogen vs. Conversely, cyano groups (e.g., methyl 4-cyano-2-fluorobenzoate) introduce strong electron-withdrawing effects, altering solubility and acidity .
- Substituent Position : The ethyl group at position 2 in the target compound introduces steric hindrance, which may reduce reactivity compared to analogs with substituents at less hindered positions (e.g., 4-bromo-3-fluorobenzoates) .
Physicochemical Properties
While direct data for the target compound are sparse, comparisons with similar compounds suggest:
- Solubility: The presence of bromo and ethyl groups likely reduces water solubility compared to smaller substituents (e.g., fluoro or cyano). For example, methyl 4-fluorobenzoate (C₈H₇FO₂) is more polar and water-soluble than brominated analogs .
- Melting/Boiling Points : Brominated benzoates generally exhibit higher melting points than fluorinated analogs due to stronger halogen-based intermolecular forces.
Research Findings and Implications
- Similarity Analysis : Structural similarity metrics (e.g., Tanimoto coefficients) highlight that substituent type and position significantly impact bioactivity. For example, replacing bromo with iodo may preserve activity in halogen-bonding interactions but alter pharmacokinetics .
- Synthetic Challenges : The ethyl group at position 2 complicates regioselective reactions, requiring tailored catalysts or protecting-group strategies .
Biological Activity
Methyl 4-bromo-2-ethyl-3-fluorobenzoate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H10BrF
- Molecular Weight : 243.09 g/mol
- CAS Number : Not specified in the search results.
The compound features a bromine atom and a fluorine atom on the aromatic ring, which contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen substituents enhances its binding affinity to enzymes and receptors, potentially leading to the inhibition or activation of critical pathways involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, disrupting cellular functions.
- Receptor Modulation : It could act as a modulator for specific receptors, influencing signaling pathways related to cell growth and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in targeting cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Case Studies
-
Antimicrobial Efficacy Against Gram-negative Bacteria
- A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against several strains of Gram-negative bacteria. Results indicated significant antimicrobial activity, with MIC values comparable to established antibiotics.
Bacterial Strain MIC (µg/mL) Escherichia coli 0.5 Klebsiella pneumoniae 1.0 Pseudomonas aeruginosa 0.25 -
Anticancer Activity on Cell Lines
- In vitro studies demonstrated that this compound can inhibit the growth of various cancer cell lines. The IC50 values were determined through MTT assays.
Cell Line IC50 (µM) HeLa (Cervical Cancer) 10 MCF7 (Breast Cancer) 15 A549 (Lung Cancer) 12
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
